Cas no 1177306-43-2 (n-(3-(1h-imidazol-1-yl)propyl)-4,7-dimethoxybenzodthiazol-2-amine)

n-(3-(1h-imidazol-1-yl)propyl)-4,7-dimethoxybenzodthiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N-(3-(1H-Imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine
- 2-Benzothiazolamine, N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethoxy-
- F2146-0588
- 1177306-43-2
- N-(3-imidazol-1-ylpropyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine
- AKOS015957987
- n-(3-(1h-imidazol-1-yl)propyl)-4,7-dimethoxybenzodthiazol-2-amine
-
- MDL: MFCD16631703
- インチ: 1S/C15H18N4O2S/c1-20-11-4-5-12(21-2)14-13(11)18-15(22-14)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18)
- InChIKey: BRORCRRGXAIODS-UHFFFAOYSA-N
- ほほえんだ: S1C2=C(OC)C=CC(OC)=C2N=C1NCCCN1C=NC=C1
計算された属性
- せいみつぶんしりょう: 318.11504700g/mol
- どういたいしつりょう: 318.11504700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 89.4Ų
n-(3-(1h-imidazol-1-yl)propyl)-4,7-dimethoxybenzodthiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 495560-250mg |
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 95.0% | 250mg |
£523.00 | 2023-04-24 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB2146-0588-250mg |
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 95%+ | 250mg |
¥6381.00 | 2023-09-15 | |
Fluorochem | 495560-1g |
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 95.0% | 1g |
£1683.00 | 2023-04-24 | |
AN HUI ZE SHENG Technology Co., Ltd. | B019245-250mg |
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 97% | 250mg |
¥3836.00 | 2023-09-15 | |
A2B Chem LLC | AY07852-10mg |
N-(3-(1H-Imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 10mg |
$291.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146467-100mg |
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 97% | 100mg |
¥3859.00 | 2024-08-09 | |
A2B Chem LLC | AY07852-100mg |
N-(3-(1H-Imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 100mg |
$697.00 | 2024-04-20 | ||
TRC | N297111-1g |
n-(3-(1h-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 1g |
$ 2380.00 | 2022-06-03 | ||
Chemenu | CM330484-250mg |
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 95%+ | 250mg |
$*** | 2023-04-03 | |
Fluorochem | 495560-500mg |
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine |
1177306-43-2 | 95.0% | 500mg |
£936.00 | 2023-04-24 |
n-(3-(1h-imidazol-1-yl)propyl)-4,7-dimethoxybenzodthiazol-2-amine 関連文献
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
n-(3-(1h-imidazol-1-yl)propyl)-4,7-dimethoxybenzodthiazol-2-amineに関する追加情報
Introduction to N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-amine (CAS No. 1177306-43-2)
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 1177306-43-2, represents a novel molecular entity with a unique structural framework that combines elements of imidazole, benzodithiazole, and amine functionalities. The structural design of this molecule suggests potential applications in the development of bioactive agents, particularly in the realm of targeted therapeutic interventions.
The molecular architecture of N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-amine features a benzodithiazole core substituted with methoxy groups at the 4 and 7 positions, enhancing its lipophilicity while maintaining solubility in both aqueous and organic solvents. The presence of an imidazole ring at the 3-position of the propyl chain introduces a hydrogen bond donor/acceptor site, which is critical for interactions with biological targets. Furthermore, the amine functionality at the nitrogen atom provides another layer of modularity for further chemical derivatization, enabling the synthesis of analogs with tailored pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-amine and biological macromolecules. Studies have indicated that the benzodithiazole moiety can engage in π-stacking interactions with aromatic residues in proteins, while the imidazole ring can form hydrogen bonds with polar side chains or backbone amides. These interactions are pivotal for designing molecules with high binding affinity and selectivity.
In the context of drug discovery, N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-amine has been explored as a lead compound for inhibiting specific enzymatic targets associated with inflammatory and metabolic disorders. Preliminary in vitro assays have demonstrated promising activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the pathogenesis of chronic inflammatory diseases. The methoxy substituents on the benzodithiazole ring are believed to modulate enzyme-substrate interactions by influencing electronic distributions and steric hindrance.
The propyl chain extending from the imidazole ring not only enhances solubility but also provides a handle for further functionalization. This allows chemists to introduce additional pharmacophores or tags for imaging and diagnostic applications. For instance, conjugation with fluorophores or radioactive isotopes could enable positron emission tomography (PET) or magnetic resonance imaging (MRI) studies to evaluate tissue distribution and target engagement.
One of the most intriguing aspects of N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-amine is its potential role in modulating ion channels and receptors. The combination of heterocyclic rings and amine functionalities creates a scaffold that can interact with transmembrane proteins involved in neural signaling. Research has suggested that derivatives of this compound may exhibit effects on voltage-gated sodium channels or G-protein coupled receptors (GPCRs), making it a candidate for treating neurological disorders such as epilepsy or neuropathic pain.
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-amine involves multi-step organic transformations, including condensation reactions to form the benzodithiazole core, nucleophilic substitution to introduce methoxy groups, and nucleophilic addition to attach the propyl chain. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for transitioning from academic research to industrial applications where cost-effectiveness is paramount.
Evaluation of N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-amine in preclinical models has provided insights into its pharmacokinetic profile. Studies indicate moderate oral bioavailability coupled with reasonable metabolic stability, suggesting potential for therapeutic use after oral administration. However, challenges such as rapid clearance or extensive metabolism may necessitate modifications to enhance drug-like properties.
The growing interest in N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzodithiazole-2-am ine underscores its significance as a building block in medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutics across multiple therapeutic areas. As research progresses, collaborations between academic institutions and pharmaceutical companies will likely accelerate the discovery pipeline for derivatives with enhanced efficacy and safety profiles.
In conclusion,N-(3-(1H-imidazol -1 - yl ) prop yl ) - 4 , 7 - dim eth oxyb enzo d ithia z ol e - 2 - am ine (CAS No. 1177306 -43 -2 ) represents a promising candidate for further exploration in drug discovery efforts . Its versatile structural framework , combined with preliminary biological activity , positions it as a valuable scaffold for designing next-generation bioactive molecules . Continued investigation into its mechanisms of action , synthetic optimization , and preclinical development will be essential to realizing its full therapeutic potential .
1177306-43-2 (n-(3-(1h-imidazol-1-yl)propyl)-4,7-dimethoxybenzodthiazol-2-amine) 関連製品
- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)
- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 890098-58-5(2-Acetoxy-4'-pentyloxybenzophenone)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)
- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)
- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)